molecular formula C8H16Cl6Si2 B1580825 Octane-1,8-diylbis(trichlorosilane) CAS No. 52217-53-5

Octane-1,8-diylbis(trichlorosilane)

Cat. No.: B1580825
CAS No.: 52217-53-5
M. Wt: 381.1 g/mol
InChI Key: GFJGILDCJZMQTN-UHFFFAOYSA-N
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Description

Octane-1,8-diylbis(trichlorosilane) is a useful research compound. Its molecular formula is C8H16Cl6Si2 and its molecular weight is 381.1 g/mol. The purity is usually 95%.
The exact mass of the compound Octane-1,8-diylbis(trichlorosilane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Octane-1,8-diylbis(trichlorosilane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane-1,8-diylbis(trichlorosilane) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The mode of action of Octane-1,8-diylbis(trichlorosilane) involves its interaction with these materials. It is used as a crosslinker in the fabrication of polymer solar cells . The compound crosslinks through a heat-triggered Diels–Alder reaction to suppress the aggregation tendency of fullerene molecules, thus helping to stabilize the film morphology and to improve device stability .

Biochemical Pathways

The biochemical pathways affected by Octane-1,8-diylbis(trichlorosilane) are primarily related to the formation and stabilization of polymer structures. The compound’s ability to crosslink and suppress aggregation helps maintain the optimal film morphology of bulk heterojunction polymer solar cells .

Result of Action

The result of Octane-1,8-diylbis(trichlorosilane)'s action is the improved stability of materials, particularly in the context of polymer solar cells . By suppressing the aggregation tendency of fullerene molecules, it helps stabilize the film morphology, leading to improved device stability .

Action Environment

The action of Octane-1,8-diylbis(trichlorosilane) can be influenced by environmental factors such as temperature. The crosslinking action of the compound is heat-triggered, indicating that the efficacy of its action can be controlled by adjusting the temperature . Furthermore, the compound’s stability may be affected by moisture, as it has been classified as having a high hydrolytic sensitivity .

Properties

IUPAC Name

trichloro(8-trichlorosilyloctyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJGILDCJZMQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966592
Record name (Octane-1,8-diyl)bis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52217-53-5
Record name 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octane-1,8-diylbis(trichlorosilane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Octane-1,8-diyl)bis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octane-1,8-diylbis[trichlorosilane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In another experiment, 220 g (1.62 mole) trichlorosilane was added slowly in 20 minutes to a stirred mixture of 660 g (6 mole) 1,7-octadiene at 35° C. Subsequently, the reaction mixture was heated at 50° C. for 24 hours to complete the addition and then fractionally distilled. This resulted in 322 g, i.e., 82%, 7-octenyl trichlorosilane and 24 g, i.e., 12%, 1,8-bis-trichlorosilyl octane.
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Octane-1,8-diylbis(trichlorosilane) improve the adhesion of resins to glass surfaces?

A: Octane-1,8-diylbis(trichlorosilane) acts as a bridge between the inorganic glass surface and the organic resin. The trichlorosilane groups (SiCl3) hydrolyze in the presence of moisture, forming silanol groups (Si-OH). These silanol groups then condense with hydroxyl groups on the glass surface, creating strong covalent Si-O-Si bonds. Simultaneously, the long hydrocarbon chain of Octane-1,8-diylbis(trichlorosilane) entangles with the resin matrix, forming an interpenetrating network []. This dual bonding mechanism significantly enhances the adhesion between the two materials, resulting in a stronger and more water-resistant bond.

Q2: What is the impact of combining Octane-1,8-diylbis(trichlorosilane) with 3-methacryloxypropyltrichlorosilane on adhesion properties?

A: The research demonstrates that combining Octane-1,8-diylbis(trichlorosilane) with 3-methacryloxypropyltrichlorosilane leads to even stronger and more water-resistant adhesion than using either silane alone []. This improvement is attributed to two main factors:

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